molecular formula C8H6BrN3O2 B2457570 Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate CAS No. 1352909-37-5

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Cat. No.: B2457570
CAS No.: 1352909-37-5
M. Wt: 256.059
InChI Key: FFRDNIFDCCLZNK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 5-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Bromination: The pyrazole intermediate is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Cyclization: The brominated pyrazole undergoes cyclization with a suitable pyridine derivative under basic conditions to form the pyrazolopyridine core.

    Esterification: Finally, the carboxylic acid group at the 5-position is esterified using methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).

Major Products

    Substitution: Various substituted pyrazolopyridines.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.

    1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-b]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRDNIFDCCLZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(NN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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